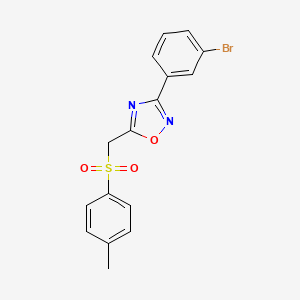

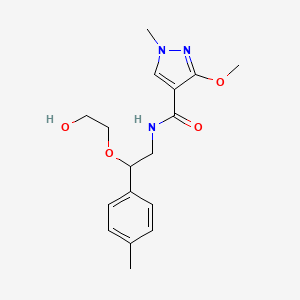

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem CID, and SMILES string .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, where each step involves a specific reaction that transforms the starting materials into the desired product .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and refractive index .科学的研究の応用

Heterocyclic Compounds Synthesis and Biological Activities

The 1,2,4-oxadiazole and its derivatives, including structures similar to 3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole, have been extensively researched for their synthesis and potential biological activities. Compounds with 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings have displayed significant biological activities, leading to their exploration in antimicrobial and antifungal applications. For instance, certain compounds synthesized involving 1,3,4-oxadiazoles exhibited high antileishmanial activity and were suggested for further in vivo studies as potential drug candidates (Ustabaş et al., 2020). Additionally, the synthesis of novel 1,3,4-oxadiazole derivatives showcased significant antimicrobial activities against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Kaneria et al., 2016).

Structural and Spectral Analysis

The structural and spectral characteristics of 1,2,4-oxadiazole compounds have been a subject of research, providing insights into their potential applications in various fields. For example, studies have been conducted on the crystal structure, revealing planarity and specific intermolecular interactions which could influence the compound's reactivity and stability. These structural insights are crucial for understanding the compound's behavior and potential applications in material science and pharmacology (Fun et al., 2010).

Optoelectronic and Nonlinear Optical Properties

1,3,4-oxadiazole derivatives have shown promise in optoelectronics due to their unique optical properties. Investigations into the UV absorption and photoluminescent properties of these compounds indicate their potential in applications such as optical limiters, which are crucial in protecting sensitive optical devices from damage by intense light beams. These properties open up avenues for these compounds in the field of optoelectronics and photonics, potentially leading to advancements in technologies such as optical data storage and laser protection (Chandrakantha et al., 2011).

Material Science and Synthesis Methodologies

The 1,3,4-oxadiazole structure is recognized as a privileged scaffold in various domains, including material science. Its incorporation into materials could lead to the development of new compounds with enhanced properties and applications. Additionally, research into the synthesis methodologies of these heterocyclic compounds could offer more efficient and environmentally friendly approaches, potentially impacting pharmaceuticals, agrochemicals, and material science industries (Zarei & Rasooli, 2017).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(3-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S/c1-11-5-7-14(8-6-11)23(20,21)10-15-18-16(19-22-15)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRNGCIWZIDZCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

amino]pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2417295.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417296.png)

![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2417306.png)